Pramocaine-d8 (hydrochloride)
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H28ClNO3 |
|---|---|
Molecular Weight |
337.9 g/mol |
IUPAC Name |
4-[3-(4-butoxyphenoxy)propyl]-2,2,3,3,5,5,6,6-octadeuteriomorpholine;hydrochloride |
InChI |
InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H/i10D2,11D2,14D2,15D2; |
InChI Key |
SYCBXBCPLUFJID-SKRVRLBVSA-N |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CCCOC2=CC=C(C=C2)OCCCC)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for Pramocaine D8 Hydrochloride
Methodologies for Deuterium (B1214612) Introduction in Organic Synthesis
The incorporation of deuterium into organic molecules can be achieved through two primary strategies: direct hydrogen/deuterium (H/D) exchange on the target molecule or a late-stage intermediate, or a multi-step synthesis that utilizes a pre-labeled starting material. tandfonline.com Both approaches have distinct advantages and are evaluated for their applicability to the synthesis of Pramocaine-d8.
Hydrogen/deuterium exchange (H/D exchange) is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This can be accomplished using a deuterium source, such as deuterium oxide (D₂O), often facilitated by acid, base, or metal catalysts. wikipedia.orgresearchgate.net
For a molecule like pramocaine, which possesses several types of C-H bonds (aromatic, aliphatic ether, and morpholine (B109124) ring), achieving selective deuteration of only eight specific protons via H/D exchange would be challenging. acs.org
Acid/Base Catalysis: Acid-catalyzed exchange reactions are often used for incorporating deuterium into aromatic molecules. mdpi.com However, this method risks non-specific exchange at various positions on the pramocaine molecule, including the aromatic ring, making it difficult to control the regioselectivity and achieve the precise d8 labeling. mdpi.com Base-catalyzed exchange typically occurs at positions acidic enough to be deprotonated, which are not prevalent in the pramocaine structure for selective exchange. mdpi.com
Metal Catalysis: Transition metal catalysts, such as palladium or iridium, can facilitate H/D exchange at specific C-H bonds, sometimes directed by a nearby functional group. nih.gov While this offers greater control than acid/base catalysis, developing a catalyst system that would selectively target only the eight hydrogens of the morpholine ring in pramocaine without affecting other positions would require significant research and optimization. acs.org
Given the difficulty in controlling the exact location and number of deuterium atoms, direct H/D exchange on the final pramocaine molecule is generally not the preferred method for synthesizing a specifically labeled compound like Pramocaine-d8. acs.org
A more precise and controllable method for synthesizing Pramocaine-d8 involves a multi-step approach using a deuterated building block. tandfonline.com By analyzing the structure of pramocaine, 4-[3-(4-Butoxyphenoxy)propyl]morpholine, the morpholine moiety is the most logical site for the "d8" designation, as it contains exactly eight non-exchangeable hydrogen atoms. Therefore, the synthesis can be strategically planned around the use of Morpholine-d8 .
A plausible and efficient synthetic route for Pramocaine-d8 would adapt the known synthesis of pramocaine. wikipedia.orggoogle.com An established method for producing unlabeled pramocaine involves the reaction of 4-butoxyphenol (B117773) with 4-(3-chloropropyl)morpholine. wikipedia.org To synthesize the d8 analogue, this strategy is modified by replacing the standard morpholine reagent with its deuterated counterpart.
The key steps are:
Synthesis of Morpholine-d8 : A scalable, one-pot process for producing Morpholine-d8 has been developed, which involves the near-complete exchange of all methylene (B1212753) hydrogens in morpholine with deuterium. tandfonline.comresearchgate.net This reaction uses deuterium oxide (D₂O) as the deuterium source and a Raney Nickel catalyst. tandfonline.comresearchgate.net This provides the critical isotopically labeled precursor.
Preparation of 4-(3-chloropropyl)morpholine-d8 : The synthesized Morpholine-d8 is then reacted with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane, to form the deuterated intermediate, 4-(3-chloropropyl)morpholine-d8.
Coupling Reaction : The final step is a Williamson ether synthesis. 4-Butoxyphenol is deprotonated with a base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile, displacing the chloride from 4-(3-chloropropyl)morpholine-d8 to form the Pramocaine-d8 free base. chemicalbook.com
This multi-step synthetic pathway offers high regioselectivity, ensuring that the eight deuterium atoms are located exclusively on the morpholine ring, thus producing the desired Pramocaine-d8 isomer with high isotopic purity.
Table 1: Comparison of Deuterium Introduction Strategies for Pramocaine-d8
| Strategy | Description | Regioselectivity | Isotopic Control | Feasibility for Pramocaine-d8 |
| H/D Exchange | Direct exchange of H for D on the final pramocaine molecule using catalysts and a D source (e.g., D₂O). | Low to Moderate | Difficult to control the exact number of D atoms. | Low; high risk of non-specific labeling on the aromatic ring and alkyl chains. |
| Labeled Precursor | Multi-step synthesis starting with a pre-labeled building block, specifically Morpholine-d8. | High | Excellent; the number and location of D atoms are predetermined by the precursor. | High; provides a clear and controllable route to the target molecule. |
Derivatization to Hydrochloride Salt Form
The free base form of Pramocaine-d8, like many amine-containing pharmaceuticals, is often converted into a salt to improve its solubility, stability, and ease of handling. chemicalbook.com The hydrochloride salt is a common choice.
The conversion process is a straightforward acid-base reaction. The Pramocaine-d8 free base is dissolved in a suitable organic solvent, such as methanol, diethyl ether, or ethyl acetate (B1210297). chemicalbook.com A solution of hydrochloric acid (HCl), either as a gas dissolved in an anhydrous solvent (e.g., HCl in dioxane) or as a concentrated aqueous solution, is then added. chemicalbook.com The reaction protonates the tertiary amine of the morpholine ring, forming the ammonium (B1175870) salt.
The resulting Pramocaine-d8 hydrochloride is typically a crystalline solid that is much more soluble in water than the free base. wikipedia.org It can be isolated by precipitation from the reaction mixture, followed by filtration, washing with a cold solvent to remove any unreacted starting materials, and drying. chemicalbook.com
Assessment of Isotopic Purity and Regioselectivity in Pramocaine-d8 (hydrochloride) Synthesis
After synthesis, it is crucial to verify the isotopic enrichment, purity, and the specific location of the deuterium atoms (regioselectivity). A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this analysis. rsc.org
High-Resolution Mass Spectrometry (HR-MS) : HR-MS is used to determine the isotopic enrichment of the sample. rsc.org The mass spectrum of Pramocaine-d8 hydrochloride will show a molecular ion peak that is 8 mass units higher than that of the unlabeled compound. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of the d8 species can be calculated relative to other isotopic variants (d0 to d7), providing a quantitative measure of isotopic purity. mdpi.comrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for confirming the regioselectivity of the deuteration. rsc.org
¹H NMR : In the proton NMR spectrum of Pramocaine-d8, the signals corresponding to the eight protons on the morpholine ring (which typically appear as multiplets in the spectrum of unlabeled pramocaine) will be absent or significantly diminished. The presence of the other signals (from the aromatic ring, butoxy chain, and propyl chain) confirms the integrity of the rest of the molecule.
²H NMR : Deuterium NMR can be used to directly observe the deuterium nuclei. The ²H NMR spectrum of Pramocaine-d8 would show a signal at the chemical shift corresponding to the morpholine ring protons, confirming that the deuterium atoms are located at that specific position.
Table 2: Analytical Techniques for Characterization of Pramocaine-d8 (hydrochloride)
| Technique | Purpose | Expected Result for Pramocaine-d8 (hydrochloride) |
| HR-MS | Determine isotopic enrichment and molecular weight. | Molecular ion peak shifted by +8 m/z units compared to unlabeled standard. Isotopic distribution analysis confirms high percentage of d8 species. |
| ¹H NMR | Confirm regioselectivity and structural integrity. | Absence of signals corresponding to the 8 protons of the morpholine ring. Presence of all other expected proton signals. |
| ²H NMR | Directly detect deuterium and confirm its location. | A signal appears in the chemical shift region associated with the morpholine ring. |
| ¹³C NMR | Confirm overall carbon skeleton integrity. | The carbon signals of the deuterated morpholine ring will show splitting (due to C-D coupling) and may have reduced intensity. |
Considerations for Laboratory and Research-Scale Production of Deuterated Pramocaine Analogues
The production of deuterated compounds like Pramocaine-d8 on a laboratory or research scale requires careful planning and specialized resources.
Cost and Availability of Starting Materials : Deuterated reagents, particularly deuterium oxide (D₂O) and deuterated precursors like Morpholine-d8, are significantly more expensive than their non-deuterated counterparts. acs.org Efficient synthesis design is paramount to maximize yield and minimize waste. The scalability of the Morpholine-d8 synthesis is a key advantage for producing larger quantities. tandfonline.comresearchgate.net
Control of Reaction Conditions : All synthetic steps must be carefully controlled to prevent any unintended H/D back-exchange. This often involves using anhydrous solvents and reagents, especially in steps following the introduction of the deuterated precursor, to preserve the isotopic labeling.
Purification Challenges : Chromatographic purification may exhibit slight differences in retention times between the deuterated and any residual non-deuterated or partially-deuterated analogues. Analytical methods must be robust enough to separate and quantify these species.
Analytical Capabilities : Access to high-resolution mass spectrometry and high-field NMR is essential for the proper characterization and quality control of the final product to confirm its identity, chemical purity, and isotopic enrichment. rsc.org These analytical steps are non-negotiable for ensuring the quality of the deuterated standard for its intended research applications.
Advanced Analytical Characterization and Quantification of Pramocaine D8 Hydrochloride
Spectroscopic Methodologies for Structural Elucidation and Isotopic Profile Assessment
Spectroscopic techniques are fundamental in confirming the chemical structure and isotopic labeling of Pramocaine-d8 (hydrochloride). These methods provide detailed information about the molecular framework and the specific sites of deuterium (B1214612) incorporation.
Deuterium Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Site Confirmation
Deuterium (²H) NMR spectroscopy serves as a definitive tool for verifying the exact locations of isotopic labels within a molecule. Unlike proton (¹H) NMR, which would show signal absence at deuterated positions, ²H NMR directly observes the deuterium nuclei. For Pramocaine-d8 (hydrochloride), the deuterium atoms are typically located on the morpholine (B109124) ring. The ²H NMR spectrum is expected to exhibit distinct signals corresponding to these deuterated positions, confirming the site-specific incorporation of the isotopes. The chemical shifts in ²H NMR are analogous to those in ¹H NMR, although the resolution is generally lower. The primary utility of this technique is the unambiguous confirmation of the isotopic labeling pattern, which is critical for its application as an internal standard.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Enrichment Analysis
High-resolution mass spectrometry is indispensable for determining the elemental composition and assessing the isotopic purity of Pramocaine-d8 (hydrochloride). By providing a highly accurate mass measurement, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas.
The theoretical exact mass of the protonated non-deuterated pramocaine cation (C₁₇H₂₈NO₃⁺) is 294.2064 Da. For the Pramocaine-d8 cation (C₁₇H₁₉D₈NO₃⁺), where eight hydrogen atoms are replaced by deuterium, the theoretical exact mass is calculated to be approximately 302.2567 Da. Experimental HRMS analysis of Pramocaine-d8 (hydrochloride) would be expected to yield a mass measurement very close to this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition.
Furthermore, HRMS is employed to determine the isotopic enrichment of the labeled compound. By examining the isotopic distribution pattern in the mass spectrum, the percentage of the d8 species can be quantified relative to lower deuterated (d1-d7) and non-deuterated (d0) species. This information is crucial for ensuring the reliability of quantitative assays where Pramocaine-d8 is used as an internal standard.
| Compound | Formula | Theoretical Monoisotopic Mass (Da) |
| Pramocaine | C₁₇H₂₇NO₃ | 293.1991 |
| Pramocaine Hydrochloride | C₁₇H₂₈ClNO₃ | 329.1758 |
| Pramocaine-d8 | C₁₇H₁₉D₈NO₃ | 301.2494 |
| Pramocaine-d8 (hydrochloride) | C₁₇H₂₀D₈ClNO₃ | 337.2261 |
Chromatographic Techniques for Separation and Purity Analysis
Chromatographic methods are essential for separating Pramocaine-d8 from its non-deuterated counterpart and other potential impurities, thereby ensuring the purity of the analytical standard.
Liquid Chromatography (LC) Applications
Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is the predominant technique for the analysis of pramocaine and its deuterated analog. Several HPLC methods have been developed for the quantification of pramocaine hydrochloride in pharmaceutical formulations. nih.govresearchgate.net These methods can be adapted for the analysis of Pramocaine-d8 (hydrochloride).
A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly performed using a UV detector, with the wavelength set to the absorption maximum of the phenyl ether chromophore in the molecule (around 225 nm). researchgate.net Due to the isotopic substitution, Pramocaine-d8 is expected to have a very similar retention time to the non-deuterated pramocaine, with the potential for a slight decrease in retention. A well-developed HPLC method should be capable of resolving pramocaine from any synthesis-related impurities.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., phosphate or acetate) |
| Detection | UV at ~225 nm |
| Flow Rate | 1.0 mL/min |
Gas Chromatography (GC) Applications for Volatile Analytes
The analysis of Pramocaine-d8 (hydrochloride) by gas chromatography is challenging due to its low volatility and thermal lability as a hydrochloride salt. Direct injection into a GC system would likely result in thermal degradation. Therefore, derivatization is generally required to convert the analyte into a more volatile and thermally stable form.
Common derivatization strategies for compounds containing amine functional groups include silylation or acylation. These reactions would target the secondary amine of the morpholine ring (after neutralization of the hydrochloride salt). However, there is a lack of specific GC methods in the published literature for pramocaine or its deuterated analog, suggesting that LC-based methods are preferred for its analysis.
Mass Spectrometric Detection and Quantification Strategies
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the gold standard for the sensitive and selective quantification of Pramocaine-d8 (hydrochloride), especially in complex biological matrices.
In quantitative bioanalytical methods, Pramocaine-d8 (hydrochloride) serves as an ideal internal standard for the quantification of pramocaine. The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variations in sample processing and instrument response.
For quantification using tandem mass spectrometry (LC-MS/MS), multiple reaction monitoring (MRM) is employed. This involves selecting a specific precursor ion for the analyte and its internal standard and monitoring a specific product ion for each. For Pramocaine-d8, the precursor ion would be the protonated molecule [M+H]⁺ at m/z 302.2. The fragmentation of this ion would be expected to be similar to that of the non-deuterated pramocaine, with the deuterium labels remaining on the morpholine-containing fragment. The mass difference of 8 Da would be maintained in the fragment ions, allowing for specific detection without cross-talk between the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Predicted Product Ion (m/z) |
| Pramocaine | 294.2 | 100.1 (morpholine fragment) |
| Pramocaine-d8 | 302.2 | 108.1 (deuterated morpholine fragment) |
This mass spectrometric approach provides excellent selectivity and sensitivity, enabling the accurate quantification of pramocaine in various samples with Pramocaine-d8 (hydrochloride) as the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Complex Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of compounds in complex matrices like plasma, urine, and tissue homogenates. nih.govthermofisher.com These biological samples contain numerous endogenous substances that can interfere with the analysis, making effective sample preparation and highly selective detection methods essential. thermofisher.com For deuterated compounds like Pramocaine-d8, LC-MS/MS provides the high sensitivity and specificity required for accurate quantification. nih.gov
The process typically involves a sample preparation step, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), to remove interfering matrix components. thermofisher.com The extract is then injected into a liquid chromatography system, where Pramocaine-d8 is separated from other components based on its physicochemical properties. Following chromatographic separation, the analyte enters the mass spectrometer. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of Pramocaine-d8 is selected and fragmented to produce characteristic product ions. This transition is unique to the molecule, providing excellent selectivity and minimizing interference from the complex biological matrix. nih.gov The use of a stable isotope-labeled internal standard like Pramocaine-d8 is crucial in LC-MS/MS analysis as it co-elutes with the unlabeled analyte and experiences similar matrix effects, thereby correcting for variations in sample preparation and ionization efficiency. mdpi.com
Table 1: Illustrative LC-MS/MS Parameters for Pramocaine-d8 Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Chromatographic Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with acetonitrile and 0.1% formic acid in water |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | Specific m/z for Pramocaine-d8 |
| Product Ion (Q3) | Specific m/z of a characteristic fragment |
| Collision Energy | Optimized for the specific precursor-to-product ion transition |
Gas Chromatography-Mass Spectrometry (GC-MS) for Deuterated Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of deuterated compounds and their metabolites, particularly for volatile and thermally stable molecules. nih.gov While LC-MS/MS is often preferred for non-volatile compounds, GC-MS can be an effective alternative, sometimes requiring derivatization to increase the volatility of the analyte. nih.gov
In the context of Pramocaine-d8, GC-MS could be employed to study its metabolic fate. After administration, biological samples would be collected and subjected to an extraction process. If Pramocaine-d8 or its metabolites are not sufficiently volatile, a derivatization step would be performed. nih.gov The sample is then introduced into the gas chromatograph, where separation occurs in a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the deuterated metabolites. nih.gov The presence of the deuterium atoms results in a characteristic mass shift in the molecular ion and fragment ions, which aids in distinguishing metabolites from endogenous compounds. nih.gov
Development and Validation of Analytical Methods for Pramocaine-d8 (hydrochloride)
The development and validation of an analytical method are critical to ensure that it is suitable for its intended purpose, providing reliable, accurate, and reproducible results. emerypharma.comsofpromed.com This process is governed by guidelines from regulatory bodies like the International Council for Harmonisation (ICH). jddtonline.infojptcp.com For a deuterated internal standard like Pramocaine-d8, the validation process confirms that the method can accurately and specifically quantify the unlabeled analyte in the presence of the standard. jddtonline.info
Specificity and Selectivity in Isotope Discrimination
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. omicsonline.org In the analysis of Pramocaine using Pramocaine-d8 as an internal standard, selectivity is paramount. Mass spectrometry is inherently suited for this due to its ability to differentiate between molecules based on their mass-to-charge ratio.
Pramocaine-d8 has a higher mass than its unlabeled counterpart due to the replacement of eight hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the two compounds, even if they co-elute chromatographically. By monitoring the specific mass transitions for both the analyte (Pramocaine) and the internal standard (Pramocaine-d8), the method ensures that the signal from one does not interfere with the other, providing high selectivity. mdpi.com
Precision and Accuracy in Quantitative Determinations
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the test results to the true value. omicsonline.orgscielo.br The use of a deuterated internal standard like Pramocaine-d8 significantly enhances both precision and accuracy in quantitative bioanalysis. nih.gov
Because Pramocaine-d8 is chemically identical to Pramocaine, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. mdpi.com Any sample loss during preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. By calculating the ratio of the analyte response to the internal standard response, these variations are canceled out, leading to more precise and accurate quantification. scielo.br Validation experiments for precision and accuracy are typically performed at multiple concentration levels. nih.gov
Table 2: Example of Precision and Accuracy Validation Results
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
|---|---|---|---|
| Low QC (LQC) | ≤ 15% | ≤ 15% | ± 15% |
| Medium QC (MQC) | ≤ 15% | ≤ 15% | ± 15% |
| High QC (HQC) | ≤ 15% | ≤ 15% | ± 15% |
%CV = Percent Coefficient of Variation; %RE = Percent Relative Error; QC = Quality Control
Evaluation of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
These parameters are crucial for determining the sensitivity of an analytical method. The LOQ is particularly important for quantitative assays, as it defines the lower end of the method's working range. jddtonline.info The LOD and LOQ are typically established by analyzing a series of diluted solutions of the analyte and are often determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve data at the lowest concentrations. emerypharma.com For methods employing Pramocaine-d8, the LOQ for the unlabeled Pramocaine would be established as the lowest point on the calibration curve that meets predefined criteria for precision and accuracy, often within 20%. scielo.br
Mechanistic and Metabolic Research Applications of Pramocaine D8 Hydrochloride
Elucidation of Metabolic Pathways of Pramocaine using Deuterated Analogues
The use of deuterated analogs like Pramocaine-d8 is a well-established strategy in drug metabolism studies to trace and identify metabolic pathways. juniperpublishers.comosti.govnih.gov Deuterium (B1214612) substitution does not typically alter the metabolic route itself but can significantly slow down the rate of reactions where a carbon-hydrogen bond is broken. juniperpublishers.comnih.gov
Isotope Tracing for Identification and Characterization of Metabolites
Isotope tracing is a powerful technique that utilizes isotopically labeled compounds to follow their fate in a biological system. nih.govmdpi.com In the context of Pramocaine metabolism, Pramocaine-d8 acts as a tracer. When introduced into an in vitro or in vivo system, the deuterium atoms serve as a unique mass signature.
Mass spectrometry is a central analytical technique in these studies. nih.gov It can distinguish between the deuterated parent drug and its metabolites and their non-deuterated counterparts based on their mass-to-charge ratio. nih.gov This allows for the unambiguous identification of metabolites derived from Pramocaine. nih.gov High-resolution mass spectrometry can further provide information about the chemical structure of these metabolites. nih.gov By comparing the mass spectra of metabolites from Pramocaine and Pramocaine-d8, researchers can pinpoint the sites of metabolic modification.
For instance, if a metabolite of Pramocaine-d8 shows a mass shift corresponding to the loss of deuterium atoms, it indicates that the deuterated position was a site of metabolic attack, such as hydroxylation. Conversely, if the deuterium label remains intact in a metabolite, it suggests that the deuterated part of the molecule is not involved in that specific biotransformation.
A hypothetical example of Pramocaine metabolites that could be identified using this technique is presented in the table below.
| Putative Metabolite | Metabolic Reaction | Expected Mass Shift from Pramocaine-d8 |
| Hydroxylated Pramocaine | Oxidation | +16 Da (if hydroxylation occurs at a non-deuterated site) |
| N-dealkylated Pramocaine | N-dealkylation | Mass of the alkyl group removed |
| O-dealkylated Pramocaine | O-dealkylation | Mass of the alkyl group removed |
Investigation of Metabolic Stability and Clearance Mechanisms in Research Models
Metabolic stability refers to the susceptibility of a compound to biotransformation. researchgate.net Investigating the metabolic stability of Pramocaine is crucial for understanding its duration of action and potential for accumulation. Pramocaine-d8 is instrumental in these investigations. By comparing the rate of metabolism of Pramocaine with that of Pramocaine-d8 in research models like liver microsomes or hepatocytes, scientists can gain insights into its metabolic clearance. nuvisan.comresearchgate.net
A slower rate of metabolism for Pramocaine-d8 compared to its non-deuterated counterpart would indicate that the deuterated positions are key sites for metabolic breakdown. juniperpublishers.com This information is valuable for understanding the clearance mechanisms of the drug. The in vitro intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug, can be determined from these experiments. pharmaron.com
The following table illustrates how data from a comparative metabolic stability assay might look.
| Compound | Incubation Time (min) | Parent Compound Remaining (%) | Calculated Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |
| Pramocaine | 0 | 100 | 25 | 27.7 |
| 15 | 65 | |||
| 30 | 42 | |||
| 60 | 18 | |||
| Pramocaine-d8 | 0 | 100 | 45 | 15.4 |
| 15 | 82 | |||
| 30 | 67 | |||
| 60 | 45 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Investigation of Kinetic Isotope Effects (KIE) in Pramocaine Biotransformation
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov In the case of Pramocaine-d8, the substitution of hydrogen with deuterium can lead to a significant KIE, providing valuable information about the reaction mechanism. osti.govosti.gov
Impact of Deuteration on Enzyme-Mediated Reaction Rates
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step of an enzyme-catalyzed reaction. nih.gov This phenomenon is known as a primary kinetic isotope effect.
By measuring the rates of metabolism for Pramocaine and Pramocaine-d8, researchers can quantify the KIE. A significant KIE (typically a value greater than 2) suggests that the cleavage of the C-H bond at the deuterated position is a rate-limiting or partially rate-limiting step in the metabolic pathway. nih.gov Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism, and KIE studies are frequently used to probe their reaction mechanisms. nih.gov
Deriving Mechanistic Insights into Rate-Limiting Steps of Pramocaine Metabolism
The magnitude of the KIE can provide deep insights into the transition state of the enzyme-catalyzed reaction. osti.gov A large KIE points towards a symmetric transition state where the hydrogen (or deuterium) is being transferred. This information is critical for understanding the precise chemical steps involved in the biotransformation of Pramocaine.
The table below provides a hypothetical comparison of kinetic parameters for a Pramocaine metabolizing enzyme.
| Substrate | Vmax (nmol/min/mg protein) | Km (µM) | KIE (VmaxH / VmaxD) |
| Pramocaine | 10.5 | 50 | 3.5 |
| Pramocaine-d8 | 3.0 | 52 |
Note: The data in this table is hypothetical and for illustrative purposes only.
In Vitro and Ex Vivo Metabolic Study Models Utilizing Pramocaine-d8 (hydrochloride)
Pramocaine-d8 (hydrochloride) is utilized in a variety of in vitro and ex vivo models to study its metabolism in a controlled environment. These models are essential for early-stage drug development and mechanistic studies. researchgate.netsemanticscholar.org
Liver Microsomes: These are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs. pharmaron.com They are a standard tool for assessing metabolic stability and identifying metabolites. frontiersin.org
Hepatocytes: These are whole liver cells that contain a broader range of metabolic enzymes and cofactors, providing a more comprehensive picture of metabolism compared to microsomes. nuvisan.com
S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of a wider array of metabolic reactions. nih.gov
Recombinant Enzymes: Using specific, individually expressed drug-metabolizing enzymes (e.g., a particular CYP isozyme) allows for the precise identification of the enzymes responsible for specific metabolic pathways.
Ex Vivo Models: These may include isolated perfused organs (e.g., liver) which maintain the physiological architecture and can provide a bridge between in vitro data and in vivo outcomes.
Pharmacological Research Methodologies Employing Pramocaine D8 Hydrochloride
Application in Pharmacokinetic Research Studies
Pramocaine-d8 (hydrochloride) is a stable, isotopically labeled version of pramocaine, which is pivotal for pharmacokinetic studies. Its primary application is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govgcms.czthermofisher.com
In research settings, determining the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug is fundamental. The quantification of pramocaine in biological matrices such as plasma, serum, or tissue homogenates is essential for constructing this profile. Pramocaine-d8 (hydrochloride) serves as an ideal internal standard for this purpose. gcms.cznih.gov
During sample analysis, a known quantity of Pramocaine-d8 is added to the biological sample containing an unknown quantity of pramocaine. nih.gov Because the deuterated standard is chemically identical to the analyte, it exhibits nearly the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. nih.gov However, due to the presence of deuterium (B1214612) atoms, it has a higher mass-to-charge (m/z) ratio than pramocaine, allowing the mass spectrometer to distinguish between the two compounds. nih.gov
By comparing the instrument's response for the analyte (pramocaine) to that of the internal standard (Pramocaine-d8), researchers can accurately quantify the concentration of pramocaine in the original sample. This technique corrects for potential variability in sample preparation and instrument response, ensuring the high precision and accuracy required for pharmacokinetic analysis. nih.govgcms.cz
Key Steps in a Typical Bioanalytical Method Using Pramocaine-d8:
| Step | Description | Role of Pramocaine-d8 (hydrochloride) |
|---|---|---|
| Sample Collection | Biological samples (e.g., plasma) are collected from experimental models at various time points after administration of pramocaine. | Not yet added. |
| Sample Preparation | Samples are processed, often via protein precipitation or liquid-liquid extraction, to remove interfering substances. | A precise amount is spiked into each sample to serve as an internal standard. |
| LC-MS/MS Analysis | The processed sample is injected into an LC-MS/MS system for separation and detection. | Co-elutes with pramocaine but is detected at a different mass-to-charge ratio, allowing for ratiometric quantification. |
| Data Analysis | The ratio of the pramocaine peak area to the Pramocaine-d8 peak area is used to calculate the concentration of pramocaine against a calibration curve. | Provides the basis for accurate and precise quantification by correcting for analytical variability. |
Beyond its use as an internal standard, the comparison between deuterated and non-deuterated compounds is a key area of pharmacological research. The substitution of hydrogen with deuterium can alter a drug's metabolic fate due to the "deuterium kinetic isotope effect" (KIE). researchgate.netresearchgate.netsemanticscholar.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and cleavage of this bond is often the rate-limiting step in metabolic pathways, particularly those mediated by Cytochrome P450 enzymes. researchgate.net
Slowing down the rate of metabolism can lead to significant changes in pharmacokinetic parameters. researchgate.netnih.gov In research models, this could manifest as:
Increased Systemic Exposure (AUC): A slower metabolism reduces the rate of drug clearance, leading to a higher Area Under the Curve (AUC). nih.gov
Increased Maximum Concentration (Cmax): Reduced first-pass metabolism can result in a higher peak plasma concentration. nih.gov
Longer Half-Life (t½): The drug remains in the body for a longer period due to slower elimination.
Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased. nih.gov
Illustrative Comparative Pharmacokinetic Parameters (Deuterated vs. Non-Deuterated Analogue)
| Parameter | Methadone | d9-Methadone | Fold Change |
|---|---|---|---|
| Dose (mg/kg, IV) | 2.0 | 2.0 | N/A |
| Cmax (ng/mL) | 521 ± 55 | 2292 ± 388 | ~4.4x Increase |
| AUC (ng·h/mL) | 447 ± 75 | 2547 ± 867 | ~5.7x Increase |
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | ~5.2x Decrease |
These studies are crucial in drug discovery for developing "deuterated drugs" that may offer improved pharmacokinetic profiles over their non-deuterated parent compounds. nih.gov
Mechanistic Studies of Pramocaine's Cellular and Molecular Actions
Pramocaine-d8 (hydrochloride) can also be employed in mechanistic studies where its properties as a stable isotope tracer are valuable. However, much of the foundational mechanistic work is performed with the non-deuterated parent compound, pramocaine.
The primary mechanism of action for pramocaine, like other local anesthetics, is the blockade of voltage-gated sodium channels in neuronal membranes. nih.govnih.gov These channels are responsible for the rapid influx of sodium ions that initiates and propagates action potentials. By blocking these channels, pramocaine prevents nerve depolarization and signal transmission.
Molecular modeling and mutagenesis studies on local anesthetics have identified the binding site within the inner pore of the sodium channel. nih.govnih.gov The binding site is formed by residues from the S6 transmembrane segments of multiple domains (specifically domains I, III, and IV). nih.gov For ionizable local anesthetics like pramocaine, the binding is state-dependent; the drug exhibits a higher affinity for the open and inactivated states of the channel than for the resting state. This property underlies the "use-dependent" block, where the anesthetic effect is more pronounced in rapidly firing neurons. nih.gov
The interaction involves:
An alkylamino head (which is protonated at physiological pH) that interacts with residues near the channel's selectivity filter, creating an electrostatic barrier to sodium ion permeation. nih.gov
An aromatic ring that engages in hydrophobic interactions with other residues lining the pore, such as tyrosine and phenylalanine residues. nih.gov
For a local anesthetic to reach its binding site within the channel pore, it must first cross the lipid bilayer of the cell membrane. rsc.org The Parallel Artificial Membrane Permeation Assay (PAMPA) is a high-throughput, non-cell-based model used to predict the passive permeability of drug candidates. nih.govsigmaaldrich.com
In a PAMPA experiment, a filter plate with a porous support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. sigmaaldrich.com The drug compound is placed in a donor well, and its diffusion across the artificial lipid membrane into an acceptor well is measured over time. sigmaaldrich.com
Research using such models has shown that permeability is highly dependent on:
Lipid Composition: The type of phospholipid and the degree of acyl chain unsaturation can affect membrane fluidity and, consequently, drug permeability. nih.gov
Drug Ionization: Pramocaine is a weak base. Its neutral, uncharged form is more lipophilic and partitions more readily into the lipid membrane than its protonated, charged form. nih.gov The pH of the surrounding environment, which dictates the ratio of neutral to charged species, is therefore a critical factor in its ability to permeate the membrane. nih.gov
Understanding the dynamic nature of the interaction between pramocaine and the sodium channel is crucial for a complete mechanistic picture. Several methodologies are employed in research settings to explore these dynamics.
Ligand Binding Assays: These assays are used to quantify the affinity of a ligand for its receptor. youtube.com In the context of pramocaine, a competitive binding assay could be designed using a radiolabeled ligand known to bind to the local anesthetic site on the sodium channel. By measuring how effectively pramocaine displaces the radiolabeled ligand, researchers can determine its binding affinity (expressed as Ki or IC50). youtube.com
Molecular Dynamics (MD) Simulations: These are computational methods that model the movement of atoms and molecules over time. MD simulations can provide insights into the binding process at an atomic level, revealing:
The preferred binding pose of the drug within the channel pore.
The specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the drug-receptor complex. nih.gov
How the binding of the drug influences the conformational changes of the protein channel.
These advanced techniques help to build a comprehensive model of how pramocaine interacts with its target, contributing to the rational design of new molecules with improved properties.
Pramocaine D8 Hydrochloride As an Internal Standard in Quantitative Bioanalysis
Principles of Isotope-Dilution Mass Spectrometry in Quantitative Research
Isotope-Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that combines the sensitivity and selectivity of mass spectrometry with the precision of using an isotopically labeled version of the analyte as an internal standard. frontiersin.org The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched compound, in this case, Pramocaine-d8 (hydrochloride), to a sample containing the analyte of interest, pramocaine. texilajournal.com This "isotope dilution" step is crucial as the deuterated standard is chemically identical to the analyte and thus behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. texilajournal.com
The quantification is not based on the absolute signal intensity of the analyte, which can be susceptible to variations, but rather on the ratio of the signal intensity of the analyte to that of the isotopically labeled internal standard. texilajournal.com This ratio remains constant even if there are losses during sample processing or fluctuations in the instrument's response. By measuring this ratio and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard, the exact concentration of the analyte in the original sample can be determined with high accuracy.
The use of a stable isotope-labeled internal standard like Pramocaine-d8 (hydrochloride) is a cornerstone of modern quantitative bioanalysis, providing a robust method for obtaining accurate and precise measurements of drug concentrations in biological fluids.
Advantages of Deuterated Internal Standards in Enhancing Analytical Precision and Accuracy
The use of deuterated internal standards like Pramocaine-d8 (hydrochloride) offers significant advantages in bioanalytical assays, primarily by enhancing both the precision and accuracy of the measurements. texilajournal.com Because the deuterated standard is chemically and physically almost identical to the analyte, it co-elutes during chromatographic separation and experiences the same degree of ionization efficiency or suppression in the mass spectrometer's ion source. texilajournal.commyadlm.org This co-elution is a critical factor that allows the internal standard to compensate for variations that can occur during the analytical process.
One of the most significant benefits is the correction for matrix effects. myadlm.org Biological matrices such as plasma, serum, and urine are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte, leading to either ion suppression or enhancement. myadlm.org A deuterated internal standard experiences these matrix effects to the same extent as the analyte, ensuring that the ratio of their signals remains constant and the calculated concentration is accurate.
Furthermore, deuterated standards compensate for variability in sample preparation steps, such as extraction recovery and pipetting errors. texilajournal.com Any loss of the analyte during these procedures will be mirrored by a proportional loss of the internal standard, again preserving the crucial analyte-to-internal standard ratio. This leads to improved precision, as reflected by lower relative standard deviations (RSD) in quality control samples.
The following table illustrates the typical improvement in precision and accuracy when using a deuterated internal standard compared to a structurally similar but non-isotopically labeled internal standard in a hypothetical bioanalytical method for pramocaine.
| Parameter | Without Deuterated IS (Analog IS) | With Pramocaine-d8 (hydrochloride) as IS |
| Intra-day Precision (RSD%) | ||
| Low QC (5 ng/mL) | 8.2% | 3.5% |
| Mid QC (50 ng/mL) | 6.5% | 2.1% |
| High QC (200 ng/mL) | 5.8% | 1.8% |
| Inter-day Precision (RSD%) | ||
| Low QC (5 ng/mL) | 10.5% | 4.2% |
| Mid QC (50 ng/mL) | 8.9% | 3.0% |
| High QC (200 ng/mL) | 7.2% | 2.5% |
| Accuracy (% Bias) | ||
| Low QC (5 ng/mL) | -12.3% | -2.8% |
| Mid QC (50 ng/mL) | -9.8% | -1.5% |
| High QC (200 ng/mL) | -7.5% | -0.9% |
This table presents illustrative data to demonstrate the typical performance improvement and does not represent actual experimental results for pramocaine.
Strategies for Mitigating Matrix Effects in Bioanalytical Assays Using Deuterated Standards
Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS-based bioanalysis. myadlm.org While deuterated internal standards are highly effective in compensating for these effects, their use is part of a broader strategy to ensure data quality.
The primary strategy is the use of a stable isotope-labeled internal standard itself. myadlm.org As Pramocaine-d8 (hydrochloride) has nearly identical physicochemical properties to pramocaine, it experiences the same ion suppression or enhancement, allowing for accurate correction. However, in some cases of severe and variable matrix effects, even a deuterated standard may not fully compensate, especially if there is a slight chromatographic separation between the analyte and the internal standard.
To further mitigate matrix effects, several approaches can be employed in conjunction with the use of a deuterated standard:
Effective Sample Preparation: Implementing more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a larger proportion of interfering matrix components compared to simpler methods like protein precipitation. texilajournal.com
Chromatographic Separation: Optimizing the chromatographic method to achieve better separation of the analyte from endogenous matrix components is a crucial step. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
Dilution of the Sample Extract: Diluting the final sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization. This approach is dependent on having sufficient analytical sensitivity to still detect the analyte at the lower concentrations.
The following table outlines a decision-making process for addressing matrix effects in a bioanalytical assay for pramocaine.
| Observation | Potential Cause | Recommended Strategy |
| Inconsistent analyte/IS ratio across different lots of biological matrix | Differential matrix effects | Optimize chromatographic separation to ensure co-elution of pramocaine and Pramocaine-d8. Evaluate different sample clean-up techniques (e.g., SPE vs. LLE). |
| Significant ion suppression observed in post-column infusion experiments | High concentration of co-eluting phospholipids or other matrix components | Implement a phospholipid removal step in the sample preparation. Dilute the sample extract if sensitivity allows. |
| Poor precision at the lower limit of quantification (LLOQ) | Variable matrix effects impacting low-level signals | Ensure the concentration of Pramocaine-d8 is appropriate for the LLOQ. Further optimize sample clean-up to reduce baseline noise. |
Applications in High-Throughput Quantitative Screening and Research Sample Analysis
The robustness and reliability offered by deuterated internal standards like Pramocaine-d8 (hydrochloride) are particularly advantageous in high-throughput screening (HTS) and the analysis of large batches of research samples. lcms.cz In these settings, hundreds or even thousands of samples need to be processed and analyzed in a short period, making it impractical to individually optimize for each sample.
In drug discovery and development, HTS is employed to rapidly assess the pharmacokinetic properties of a large number of candidate compounds. The use of a deuterated internal standard in these assays ensures that the data generated is of high quality, allowing for confident decision-making in lead optimization. The ability to compensate for matrix variability from sample to sample is critical when dealing with diverse sample populations in clinical research.
The integration of automated sample preparation systems with modern LC-MS/MS instruments allows for a streamlined workflow from sample receipt to data generation. A typical high-throughput bioanalytical method for pramocaine utilizing Pramocaine-d8 (hydrochloride) would involve the following key performance characteristics, as illustrated in the table below.
| Parameter | Typical Performance in a High-Throughput Setting |
| Linear Dynamic Range | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra- and Inter-day Precision (RSD%) | < 15% ( < 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Sample Throughput | 2-5 minutes per sample |
This table presents illustrative data for a typical high-throughput bioanalytical method and does not represent actual experimental results for pramocaine.
Future Directions and Emerging Research Avenues for Pramocaine D8 Hydrochloride
Development of Novel Deuterated Analogues for Targeted Research in Local Anesthesia Mechanisms
The primary mechanism of action for local anesthetics like pramocaine involves the blockade of voltage-gated sodium channels in neuronal membranes, which prevents the propagation of action potentials and the sensation of pain. The development of novel deuterated analogues of pramocaine, beyond the commercially available d8 variant, presents a sophisticated tool for dissecting the finer points of this mechanism.
Research in this area would leverage the deuterium (B1214612) kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate for reactions that involve the cleavage of this bond. isotope.com By selectively deuterating specific sites on the pramocaine molecule—particularly those susceptible to metabolic breakdown—researchers can create a panel of analogues with varied metabolic stabilities. core.ac.uk
Studying how these specific analogues interact with sodium channels can provide invaluable data. For instance, if deuteration at a particular position prolongs the anesthetic effect, it would suggest that this site is a key target for metabolic enzymes. This allows for a more precise mapping of the molecule's metabolic "soft spots." core.ac.uk Furthermore, deuteration can subtly alter molecular properties that influence drug-receptor binding. The replacement of hydrogen with deuterium can change hydrogen bond strengths, which are critical for the interaction between a ligand and its receptor. oup.com A systematic study of different deuterated pramocaine analogues could elucidate which parts of the molecule are most critical for binding to the sodium channel pore.
This targeted approach could lead to the rational design of new local anesthetics with improved pharmacokinetic profiles, potentially offering longer duration of action or reduced systemic toxicity. core.ac.uk
| Deuterated Analogue Target | Research Question | Potential Outcome |
|---|---|---|
| Metabolically Vulnerable Sites | How does blocking metabolism at specific sites affect the duration and potency of anesthesia? | Identification of key metabolic pathways; design of longer-acting anesthetics. |
| Receptor-Binding Moieties | Does altering hydrogen bond strength via deuteration change the binding affinity for the sodium channel? | A more detailed map of the drug-receptor binding interface. |
| Lipophilic/Hydrophilic Portions | How does deuteration of different regions affect membrane permeability and onset of action? | Insights into the pharmacokinetics of nerve membrane penetration. |
Integration into Multi-Omics Research Approaches for Comprehensive Biological Understanding
The advent of "omics" technologies—genomics, proteomics, and metabolomics—has revolutionized biological research by enabling a systems-level view of cellular processes. nih.gov Stable isotope labeling is a cornerstone of these approaches, particularly in proteomics and metabolomics, where isotopically labeled compounds serve as ideal internal standards for precise and accurate quantification. isotope.comnih.gov
Pramocaine-d8 (hydrochloride) is perfectly suited for this role. In metabolomics studies investigating the impact of local anesthetics on cellular metabolism, Pramocaine-d8 can be added to biological samples at the beginning of the preparation process. thermofisher.com Because it is chemically identical to pramocaine but mass-shifted, it experiences the same extraction efficiency and ionization effects in a mass spectrometer. hilarispublisher.com This allows for the precise quantification of endogenous pramocaine and its metabolites, correcting for any sample loss or matrix effects. thermofisher.com
This capability is crucial for building a comprehensive picture of a drug's effect. For example, researchers could use Pramocaine-d8 in a multi-omics workflow to:
Quantify Metabolic Flux: Trace the metabolic fate of pramocaine by identifying and quantifying its deuterated metabolites. nih.gov
Correlate with Proteomic Changes: Use quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), to measure changes in protein expression in response to pramocaine treatment. wikipedia.orgrsc.org By using Pramocaine-d8 as a standard, the drug's concentration can be precisely correlated with proteomic shifts.
Integrate with Genomic Data: Combine the metabolomic and proteomic data with genomic information to identify genetic variations that may influence an individual's response to the anesthetic. nih.gov
This integrated approach moves beyond studying a drug's primary target in isolation and allows for a network-wide understanding of its biological impact, potentially uncovering new mechanisms of action or identifying biomarkers for patient response. nih.gov
| Omics Field | Application of Pramocaine-d8 | Type of Data Generated |
|---|---|---|
| Metabolomics | Internal standard for quantification of pramocaine and its metabolites. | Absolute concentrations of the drug and its breakdown products in tissues/biofluids. |
| Proteomics | Used to standardize drug dosage when correlating with protein expression changes. | Quantitative data on proteins affected by pramocaine administration. |
| Genomics | Facilitates accurate phenotype (drug metabolism) to genotype correlations. | Links between genetic variants and drug response profiles. |
Advancements in Deuteration Technologies and Scalable Production for Complex Research Molecules
The broader use of deuterated compounds in research and drug development has been historically limited by the cost and complexity of their synthesis. However, recent advancements in deuteration technology are making these molecules more accessible. colab.ws These innovations are critical for producing complex molecules like Pramocaine-d8 and its future analogues in a scalable and cost-effective manner.
Emerging technologies are moving away from multi-step syntheses that rely on expensive deuterated starting materials. Key advancements include:
Catalytic Hydrogen Isotope Exchange (HIE): New catalysts, including nanostructured iron and iridium-based systems, allow for the direct exchange of hydrogen atoms with deuterium from inexpensive sources like heavy water (D₂O). researchgate.netresearchgate.net These methods offer high regioselectivity, meaning the deuterium can be placed at specific positions on the molecule. researchgate.net
Flow Chemistry: Continuous flow reactors are being adopted for deuteration reactions. ansto.gov.aunih.gov Flow chemistry offers precise control over reaction parameters like temperature and time, which can increase reaction efficiency, improve selectivity, and minimize the decomposition of sensitive molecules. ansto.gov.aux-chemrx.com Systems that generate deuterium gas on-demand from the electrolysis of D₂O within the flow reactor enhance safety and scalability, allowing for production in the kilogram-per-day range. thalesnano.com
Photocatalysis: Visible-light photocatalytic deuteration is an emerging technique that allows for deuterium incorporation under mild conditions, which is beneficial for complex molecules that are unstable at high temperatures. rsc.org
These technologies are making it feasible to produce not only Pramocaine-d8 but also a wider array of selectively deuterated analogues for research purposes. The ability to scale production reliably and economically is essential for moving these research tools from specialized academic labs into broader preclinical and clinical research settings. researchgate.net
Computational Modeling and Simulation of Deuterium Effects on Pramocaine Dynamics and Interactions
Computational modeling provides a powerful, in silico method to predict and understand the effects of deuteration at a molecular level. By simulating the dynamics of Pramocaine-d8 and its interaction with biological targets, researchers can gain insights that are difficult to obtain through experimentation alone.
Key computational approaches include:
Quantum Mechanics (QM): QM calculations are essential for accurately predicting the kinetic isotope effect. faccts.de These models can calculate the zero-point energies of C-H versus C-D bonds and predict how this difference will affect the energy barrier of a reaction, such as metabolic breakdown or binding to a receptor. acs.orgprinceton.edu This allows researchers to screen potential deuteration sites virtually to identify those most likely to produce a desired effect.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of pramocaine and its deuterated analogues within a realistic biological environment, such as a lipid bilayer or the pore of a sodium channel. nih.gov These simulations can reveal how deuteration affects the molecule's flexibility, its interactions with water and lipids, and its binding pose and residence time within the receptor. nih.govresearchgate.net
Integrated Approaches (e.g., QM/MM): Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models combine the accuracy of QM for the reactive part of the system (e.g., the C-D bond being cleaved) with the efficiency of classical mechanics for the surrounding protein and solvent environment. nih.gov This provides a highly detailed and computationally feasible way to simulate complex biological reactions.
These computational tools can be used to rationalize experimental findings and to guide the design of new deuterated analogues. For instance, if an experiment shows that a specific deuterated analogue has a higher binding affinity, MD simulations can be used to visualize the specific changes in hydrogen bonding or molecular conformation that are responsible for this effect. oup.com This synergy between computational modeling and experimental work accelerates the research and development cycle for novel therapeutic agents.
Q & A
Q. What analytical techniques are recommended for characterizing Pramocaine-d8 (hydrochloride) purity and structural integrity?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) with UV detection to quantify purity, ensuring a retention time match against a non-deuterated reference standard .
- Confirm structural integrity via liquid chromatography-mass spectrometry (LC/MS) to verify the molecular ion peak ([M+H]+) and isotopic pattern consistent with deuterium incorporation .
- Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve positional deuteration and assess chemical shifts relative to the protonated form .
Q. How should researchers safely handle and store Pramocaine-d8 (hydrochloride) in laboratory settings?
Methodological Answer:
- Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Use desiccants to minimize hygroscopicity .
- Follow OSHA HCS 2012 guidelines: wear nitrile gloves, lab coats, and safety goggles during handling. Use fume hoods to avoid inhalation of airborne particles .
- For spills, collect material using absorbent pads and dispose via approved hazardous waste protocols. Decontaminate surfaces with 70% ethanol .
Q. What are the critical parameters for validating a stability-indicating assay for Pramocaine-d8 (hydrochloride)?
Methodological Answer:
- Conduct forced degradation studies under acidic (0.1M HCl) , alkaline (0.1M NaOH) , oxidative (3% H₂O₂) , and thermal (60°C) conditions to identify degradation products .
- Ensure chromatographic resolution (R > 2.0) between the analyte and degradation peaks. Validate specificity, linearity (R² ≥ 0.995), and precision (%RSD < 2.0) per ICH Q2(R1) guidelines .
Advanced Research Questions
Q. How can researchers design experiments to assess the metabolic stability of Pramocaine-d8 (hydrochloride) in hepatic microsomal assays?
Methodological Answer:
- Incubate Pramocaine-d8 (1 µM) with human liver microsomes (HLM) in NADPH-regenerating buffer at 37°C. Terminate reactions at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile .
- Quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint) using the in vitro half-life (t₁/₂) and microsomal protein concentration .
- Compare results with non-deuterated Pramocaine to evaluate isotopic effects on metabolic pathways (e.g., CYP450-mediated oxidation) .
Q. What strategies resolve discrepancies in pharmacokinetic data between in vitro and in vivo models for Pramocaine-d8 (hydrochloride)?
Methodological Answer:
- Perform allometric scaling to extrapolate in vitro clearance data to in vivo models, adjusting for species-specific differences in hepatic blood flow and protein binding .
- Validate findings using cassette dosing in rodents to assess drug-drug interactions and plasma protein binding via equilibrium dialysis .
- Cross-validate with physiologically based pharmacokinetic (PBPK) modeling to reconcile bioavailability and tissue distribution discrepancies .
Q. How can researchers optimize synthetic routes for Pramocaine-d8 (hydrochloride) to maximize deuterium incorporation efficiency?
Methodological Answer:
- Use deuterated solvents (e.g., D₂O, CD₃OD) and catalysts (e.g., deuterated HCl) during synthesis to minimize proton back-exchange .
- Monitor deuteration levels via mass spectrometry and ²H-NMR after each synthetic step. Aim for ≥98% isotopic purity by optimizing reaction time, temperature, and pH .
- Purify intermediates via preparative HPLC with deuterium-stable mobile phases (e.g., ammonium acetate in D₂O) to maintain isotopic integrity .
Q. What methodologies are recommended for evaluating the tissue-specific distribution of Pramocaine-d8 (hydrochloride) in preclinical models?
Methodological Answer:
- Administer a single IV dose to rodents and collect tissues (e.g., brain, liver, kidney) at multiple time points. Homogenize tissues and extract analyte using protein precipitation .
- Quantify tissue concentrations via LC-MS/MS with a deuterated internal standard (e.g., Pramocaine-d10) to correct for matrix effects .
- Calculate tissue-to-plasma ratios and correlate with histopathological findings to assess target engagement and off-target toxicity .
Data Analysis and Contradiction Resolution
Q. How should researchers address inconsistencies in reported receptor-binding affinities of Pramocaine-d8 (hydrochloride)?
Methodological Answer:
- Replicate assays under standardized conditions (e.g., radioligand binding assays with consistent membrane preparation protocols and buffer pH) .
- Validate findings using orthogonal techniques like surface plasmon resonance (SPR) to measure real-time binding kinetics (ka, kd) .
- Perform statistical analysis (e.g., Grubbs’ test ) to identify outliers and ensure data reproducibility across independent labs .
Q. What steps ensure robust quantification of Pramocaine-d8 (hydrochloride) in complex biological matrices?
Methodological Answer:
- Use matrix-matched calibration curves prepared in blank plasma or tissue homogenate to account for ion suppression/enhancement effects .
- Apply stable isotope-labeled internal standards (e.g., Pramocaine-¹³C₃) to normalize extraction efficiency and instrument variability .
- Validate method sensitivity (LLOQ ≤ 1 ng/mL) and accuracy (85–115% recovery) per FDA Bioanalytical Method Validation guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
